4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyrrolo[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves the following steps:
Methoxylation: The addition of a methoxy group at the 7-position.
These reactions are generally carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-bromo-7-hydroxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, while reduction may produce 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-methanol.
Scientific Research Applications
4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a methyl group instead of a carboxylic acid group.
7-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: Similar structure but with different positioning of the bromine and methoxy groups.
Uniqueness
4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to the presence of the carboxylic acid group at the 2-position, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H7BrN2O3 |
---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-8-7-4(5(10)3-11-8)2-6(12-7)9(13)14/h2-3,12H,1H3,(H,13,14) |
InChI Key |
VCFZNLYQRSEFHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1NC(=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.